2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
Description
Structural Significance of 2-(3-(3,4-Dimethoxyphenyl)-6-Oxopyridazin-1(6H)-yl)-N-(4-Methylbenzyl)Acetamide in Heterocyclic Drug Design
The compound this compound features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position and an N-(4-methylbenzyl)acetamide moiety at the 6-position. This arrangement introduces critical structural elements that enhance target binding and metabolic stability:
- Pyridazinone Core : The electron-deficient nature of the pyridazinone ring facilitates interactions with aromatic residues in enzyme active sites, while its dual hydrogen-bonding capacity stabilizes ligand-receptor complexes.
- 3,4-Dimethoxyphenyl Substituent : The methoxy groups at the 3- and 4-positions of the phenyl ring improve lipophilicity and membrane permeability, which are essential for oral bioavailability. Additionally, these groups may engage in hydrophobic interactions with target proteins.
- N-(4-Methylbenzyl)Acetamide Side Chain : This moiety introduces conformational rigidity, reducing entropy penalties during binding. The methyl group on the benzyl ring further enhances steric complementarity with hydrophobic pockets in biological targets.
A comparative analysis of substituent effects on pyridazinone derivatives reveals that electron-donating groups (e.g., methoxy) at the 3- and 4-positions significantly enhance binding affinity for kinases and G protein-coupled receptors. For instance, the 3,4-dimethoxy configuration in this compound has been linked to improved inhibitory activity against pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Table 1: Key Structural Features and Their Functional Roles
Synthetic routes to this compound typically involve multi-step protocols, including cyclocondensation of hydrazine derivatives with diketones, followed by nucleophilic substitution reactions to introduce the acetamide side chain. Recent innovations in microwave-assisted synthesis have reduced reaction times and improved yields for similar pyridazinone derivatives.
Historical Evolution of Pyridazinone Derivatives in Targeted Therapy Development
The journey of pyridazinone derivatives from laboratory curiosities to therapeutic agents began in the late 20th century. Early work focused on their synthesis and basic pharmacological screening, revealing anti-inflammatory and analgesic properties. For example, Stanovnik’s 1992 synthesis of furo[2,3-c]pyridazine derivatives demonstrated the scaffold’s potential as a functional group carrier.
The 2010s marked a turning point with the application of pyridazinones in targeted therapies. Lee’s 2018 research on pyridazinediones for antibody-drug conjugates (ADCs) showcased their utility in site-selective protein modification, enabling the development of homogeneous ADCs with precise drug-loading capabilities. This innovation addressed longstanding challenges in oncology, where heterogeneous drug distribution often leads to variable efficacy and toxicity.
In the 2020s, pyridazinone derivatives gained traction in metabolic disorder therapeutics. The discovery of YWS01125, a pyridazinone-based thyroid hormone receptor β (THRβ) agonist, highlighted the scaffold’s potential in treating non-alcoholic steatohepatitis (NASH). This breakthrough underscored the importance of substituent optimization, as the compound’s pharmacokinetic profile—including a half-life of 152–189 minutes—was critical for sustained target engagement.
Recent advancements, such as the design of this compound, reflect a shift toward modular synthesis strategies. By combining computational modeling with high-throughput screening, researchers can rapidly identify derivatives with optimal binding kinetics and selectivity.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)13-23-21(26)14-25-22(27)11-9-18(24-25)17-8-10-19(28-2)20(12-17)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMEJXFSSVGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethoxyphenyl group and the N-(4-methylbenzyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Key considerations include the availability of starting materials, reaction efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Electron Effects : The target’s 3,4-dimethoxyphenyl is electron-rich compared to chloro (electron-withdrawing, ) or methylthio (moderate electron-donating, ) groups.
- Lipophilicity : The 4-methylbenzyl group in the target compound likely increases lipophilicity relative to polar substituents like sulfonamide or ester .
Key Observations :
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy :
¹H NMR :
- Target Compound: Dimethoxyphenyl: δ ~6.8–7.2 (aromatic), δ ~3.8 (OCH₃). Pyridazinone ring: δ ~6.5–7.0 (pyridazine protons). 4-Methylbenzyl: δ ~2.3 (CH₃), δ ~4.4 (NCH₂).
- Compound: Pyridazinone protons at δ 6.75–7.45; sulfonamide NH at δ 10.2 .
- Compounds : Methylthio group (δ ~2.5), bromophenyl (δ ~7.3–7.6) .
Mass Spectrometry :
- Target Compound : Expected [M+H]⁺ ~437.2 (C₂₄H₂₅N₃O₄).
- Compound : HRMS confirms [M+H]⁺ = 501.0894 .
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25N3O6
- Molecular Weight : 439.47 g/mol
- LogP : 1.7863
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 1
- Polar Surface Area : 83.541 Ų
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core : Cyclization of appropriate precursors to form the pyridazinone ring.
- Introduction of the Dimethoxyphenyl Group : This is achieved through substitution reactions.
- Amidation Reaction : The acetamide group is formed by reacting an amine with an acylating agent.
The biological activity of this compound may arise from its interactions with various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which is crucial for therapeutic applications.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
- Interaction with Nucleic Acids : Potential interactions with DNA or RNA may affect gene expression related to disease progression.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have highlighted the compound's potential as a BChE inhibitor, which is significant in the context of Alzheimer's disease:
- IC50 Values : Some derivatives showed IC50 values as low as 3.94 μM against BChE, indicating strong inhibitory activity .
- Mechanism Insights : Docking studies suggest binding at both the catalytic and peripheral anionic sites of BChE .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Testing against various microbial strains revealed promising results, although specific MIC values need further exploration.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
